molecular formula C18H16ClFN2OS B11521143 3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(4-fluorophenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol

3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(4-fluorophenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol

Cat. No.: B11521143
M. Wt: 362.8 g/mol
InChI Key: BNMWOUDXLMRNEP-UHFFFAOYSA-N
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Description

3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole and its derivatives. It involves the reaction between a substituted thiourea and α-halo ketones in the presence of a green solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Hantzsch synthesis under controlled conditions to ensure high yield and purity. This would likely involve the use of industrial reactors and purification systems to handle large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, which may involve the conversion of the thiazole ring to more oxidized forms.

    Reduction: Reduction reactions can be used to modify the imino group, potentially converting it to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where halogen atoms can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nucleophilic substitution can involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can result in a variety of substituted thiazole derivatives.

Scientific Research Applications

3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: The compound may target bacterial enzymes or proteins, disrupting their function and leading to antibacterial effects.

    Pathways Involved: It may interfere with metabolic pathways essential for bacterial survival, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL apart from similar compounds is its unique combination of a thiazole ring with both chlorophenyl and fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H16ClFN2OS

Molecular Weight

362.8 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)imino-4-(4-fluorophenyl)-1,3-thiazol-3-yl]propan-1-ol

InChI

InChI=1S/C18H16ClFN2OS/c19-14-4-8-16(9-5-14)21-18-22(10-1-11-23)17(12-24-18)13-2-6-15(20)7-3-13/h2-9,12,23H,1,10-11H2

InChI Key

BNMWOUDXLMRNEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=NC3=CC=C(C=C3)Cl)N2CCCO)F

Origin of Product

United States

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